1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE
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Overview
Description
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with pyridyl groups that are further modified with chloro and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various applications.
Preparation Methods
The synthesis of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl intermediates, which are then coupled with the piperazine ring. Key steps in the synthesis include:
Halogenation: Introduction of chloro and trifluoromethyl groups to the pyridyl rings.
Coupling Reactions: Formation of the piperazine ring through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares similar functional groups but differs in the overall structure and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with distinct chemical properties and uses.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with fewer functional groups, used in different chemical processes.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF7N4/c16-8-5-7(15(21,22)23)6-24-14(8)27-3-1-26(2-4-27)11-9(17)12(19)25-13(20)10(11)18/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKTVOKLUXWLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=NC(=C2F)F)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF7N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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